![molecular formula C10H11N3O2S2 B2795106 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 106307-38-4](/img/structure/B2795106.png)

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

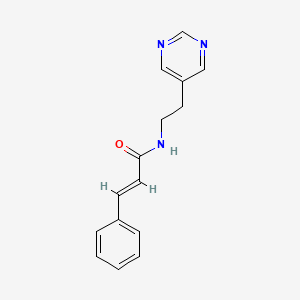

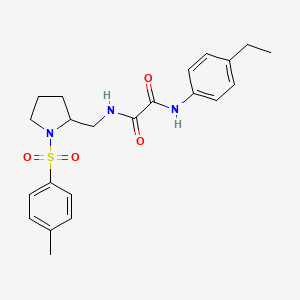

“5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C10H11N3O2S2 . It belongs to a series of 1,3,4-thiadiazol-2-amines with substituents containing SO2 group located at position 5 . These compounds are of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing POCl3 . This process yields 1,3,4-thiadiazol-2-amines decorated at position 5 with substituents containing the SO2 functional group .Molecular Structure Analysis

The molecular structure of “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” includes a 1,3,4-thiadiazol-2-amine core with a benzylsulfonyl group attached at the 5-position . The IR spectrum shows peaks at 3340 cm-1 (NH2), 1630, 1606, 1514, 1493 cm-1 (C=N, C=C), and 1310, 1121 cm-1 (SO2) .Chemical Reactions Analysis

The chemical reactions involving “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” primarily involve its synthesis from aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids and thiosemicarbazide . The reaction conditions typically involve heating in the presence of acids .Physical And Chemical Properties Analysis

“5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is a white powder with a melting point of 254–256°C . Its molecular weight is 269.34 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been synthesized and characterized using various techniques like elemental analyses, IR, NMR, and X-ray data. These studies contribute to understanding its structure and properties (Dani et al., 2013).

Biological Activities

- Antimicrobial and Antifungal Properties : It has shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting its potential in antimicrobial and antifungal applications (Sych et al., 2019).

- Antiproliferative Properties : Certain derivatives have shown DNA protective ability and exhibited cytotoxicity on cancer cell lines, suggesting their potential use in cancer therapy (Gür et al., 2020).

Spectroscopic and Theoretical Studies

- Studies involving fluorescence effects in related compounds have been conducted. These insights are crucial for understanding the photophysical properties of the compound (Matwijczuk et al., 2018).

Synthesis Methods

- Various methods for synthesizing this compound and its derivatives have been explored, including the use of ultrasound for efficiency improvement (Erdogan, 2018).

Other Applications

- The compound has been used in the synthesis of novel antitubercular agents, indicating its role in the development of new therapeutic agents (Sekhar et al., 2019).

- It has also been involved in the synthesis of compounds with anti-leishmanial activity, further expanding its potential in medicinal chemistry (Tahghighi et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .

Zukünftige Richtungen

The future directions for research on “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds likely involve further exploration of their biological activities and potential applications . This includes finding effective synthetic routes to new 1,3,4-thiadiazol-2-amine derivatives substituted at position 5 with groups that contain the SO2 moiety, as well as studying the biological activity of such compounds .

Eigenschaften

IUPAC Name |

5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLUOELDNACNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)

![4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2795036.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2795038.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B2795040.png)

![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)

![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)